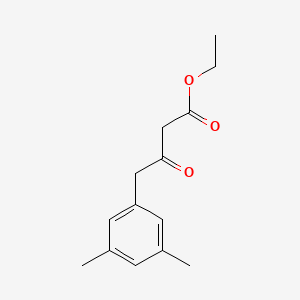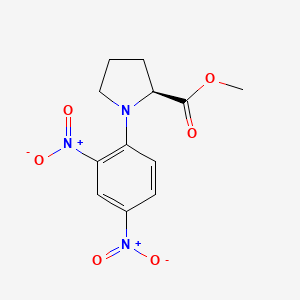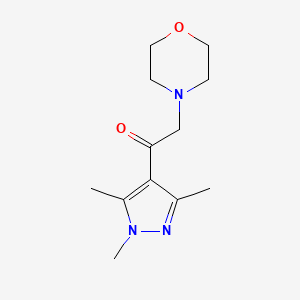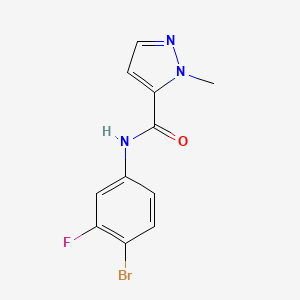
1-Bromo-3-(chloromethyl)-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(chloromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chloromethyl, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(chloromethyl)-2-nitrobenzene can be synthesized through a multi-step process involving the nitration, bromination, and chloromethylation of benzene derivatives. One common method involves the nitration of 1-bromo-2-nitrobenzene followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(chloromethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and ammonia are commonly used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the halogens.
Reduction: The primary product is 1-amino-3-(chloromethyl)-2-nitrobenzene.
Oxidation: Products can include carboxylic acids or other oxidized derivatives, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(chloromethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated and nitroaromatic compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(chloromethyl)-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro and halogens) makes the benzene ring more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-nitrobenzene: Lacks the chloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
1-Chloro-3-(bromomethyl)-2-nitrobenzene: Similar structure but with reversed positions of bromine and chlorine, leading to different reactivity patterns.
2-Bromo-4-(chloromethyl)-1-nitrobenzene: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness: 1-Bromo-3-(chloromethyl)-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and potential applications. The combination of bromine, chloromethyl, and nitro groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H5BrClNO2 |
|---|---|
Molekulargewicht |
250.48 g/mol |
IUPAC-Name |
1-bromo-3-(chloromethyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H,4H2 |
InChI-Schlüssel |
NANWDDDERXRZAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B11723114.png)
![(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11723116.png)

![4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11723129.png)
![Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate](/img/structure/B11723136.png)

![4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)





